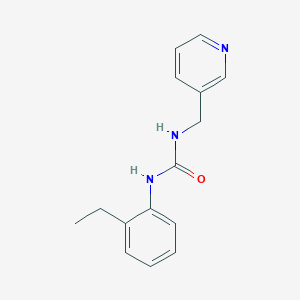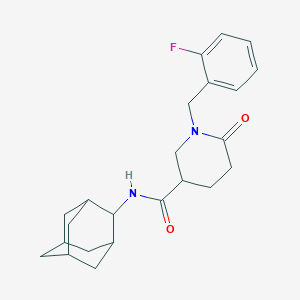![molecular formula C13H21NO2 B6067382 2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)
2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DIM-C-pPhOH, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound is a derivative of curcumin, a natural compound found in turmeric that has been shown to have anti-inflammatory and anti-cancer properties. DIM-C-pPhOH has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in cancer research.
Mechanism of Action
The mechanism of action of DIM-C-pPhOH involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell growth and survival. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of genes that promote cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that DIM-C-pPhOH has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival. It has also been shown to have anti-inflammatory properties and to inhibit the production of various cytokines that are involved in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using DIM-C-pPhOH in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival. The limitations of using DIM-C-pPhOH in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving DIM-C-pPhOH. Some possible future directions include:
1. Studying the effects of DIM-C-pPhOH on different types of cancer cells.
2. Investigating the potential use of DIM-C-pPhOH in combination with other anti-cancer agents.
3. Studying the effects of DIM-C-pPhOH on cancer stem cells.
4. Investigating the potential use of DIM-C-pPhOH in the prevention of cancer.
5. Studying the effects of DIM-C-pPhOH on the immune system.
6. Investigating the potential use of DIM-C-pPhOH in the treatment of other diseases, such as inflammatory diseases.
7. Developing new methods for synthesizing DIM-C-pPhOH that are more efficient and cost-effective.
Conclusion
DIM-C-pPhOH is a synthetic compound that has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-cancer properties and to inhibit the growth and proliferation of cancer cells. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
Synthesis Methods
DIM-C-pPhOH has been synthesized using various methods, including a one-step synthesis and a multi-step synthesis. The one-step synthesis involves the reaction of curcumin and isopropylamine in the presence of a catalyst, while the multi-step synthesis involves the reaction of curcumin with various reagents to form intermediate compounds that are then reacted with isopropylamine to form DIM-C-pPhOH.
Scientific Research Applications
DIM-C-pPhOH has been studied for its potential use in cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival.
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(C-methyl-N-propan-2-ylcarbonimidoyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(2)14-9(3)12-10(15)6-13(4,5)7-11(12)16/h8,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPDOAKQMJANCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol](/img/structure/B6067304.png)
![N-{[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6067325.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6067333.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B6067335.png)
![2-methyl-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B6067339.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6067343.png)
![N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B6067346.png)

![1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6067366.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6067374.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)


![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)